N-(3-Tert-butyl-1,2-oxazol-5-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
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Description
The compound contains several functional groups including an oxazole ring, a triazolo ring, and a pyridazine ring. These rings are common in many biologically active compounds and are often used in medicinal chemistry .
Molecular Structure Analysis
The presence of multiple heterocyclic rings in the compound suggests that it could have interesting electronic and steric properties. These properties could potentially be exploited in drug design, but a detailed molecular structure analysis would require more specific information .Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the electron-rich heterocyclic rings. These rings could potentially undergo a variety of chemical reactions, but without specific experimental data, it’s difficult to predict exactly what these reactions might be .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of multiple heterocyclic rings in this compound could influence its solubility, stability, and reactivity .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-8-16-17-11-6-5-9(18-20(8)11)13(21)15-12-7-10(19-22-12)14(2,3)4/h5-7H,1-4H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQWWQPRGSMEHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C(=O)NC3=CC(=NO3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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